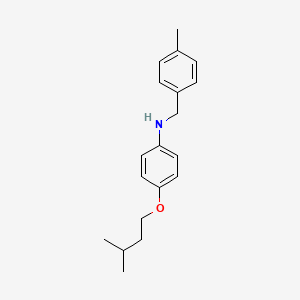

4-(Isopentyloxy)-N-(4-methylbenzyl)aniline

Description

4-(Isopentyloxy)-N-(4-methylbenzyl)aniline is a substituted aniline derivative characterized by two key structural features:

- Isopentyloxy group: A branched alkoxy substituent (OCH2CH2CH(CH3)2) at the para position of the aniline ring. This group enhances lipophilicity and steric bulk compared to smaller alkoxy groups like methoxy.

- N-(4-methylbenzyl) group: A benzylamine moiety with a methyl substituent at the para position of the benzyl ring. This group influences electronic properties and molecular interactions.

Molecular Formula: C19H25NO (calculated based on structural analogs in and ). Molecular Weight: ~283.41 g/mol.

Properties

IUPAC Name |

4-(3-methylbutoxy)-N-[(4-methylphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-15(2)12-13-21-19-10-8-18(9-11-19)20-14-17-6-4-16(3)5-7-17/h4-11,15,20H,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWLKCHVJRETAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentyloxy)-N-(4-methylbenzyl)aniline can be achieved through a multi-step process involving the following key steps:

Formation of 4-(Isopentyloxy)aniline: This can be synthesized by reacting 4-nitroaniline with isopentyl alcohol in the presence of a suitable catalyst, followed by reduction of the nitro group to an amino group.

N-Alkylation: The 4-(Isopentyloxy)aniline is then subjected to N-alkylation with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)-N-(4-methylbenzyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(Isopentyloxy)-N-(4-methylbenzyl)aniline has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)-N-(4-methylbenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings

Steric Hindrance: Branched isopentyloxy groups may reduce reactivity in electrophilic substitution compared to linear alkoxy chains (e.g., hexyloxy in ) .

Synthetic Yields: N-(4-Methylbenzyl)aniline derivatives are synthesized efficiently (≥93% yield) via Pd/NiO-catalyzed reductive amination .

Liquid Crystalline Behavior :

- Analogous 4-(alkyloxy)-N-(benzylidene)anilines (e.g., ) form liquid crystals due to planar aromatic cores and flexible alkoxy chains. The target compound’s isopentyloxy group may disrupt mesophase stability compared to linear chains (e.g., hexyloxy) .

Research Implications

- Drug Discovery: The 4-methylbenzyl group’s electron-donating properties could enhance binding to hydrophobic pockets in biological targets, as seen in anti-tubercular quinoline derivatives .

- Material Science : Substituting methoxy with isopentyloxy may alter thermal stability in liquid crystalline materials, warranting phase behavior studies .

Biological Activity

4-(Isopentyloxy)-N-(4-methylbenzyl)aniline is an organic compound belonging to the class of aniline derivatives. Its unique structure, characterized by an isopentyloxy group and a methylbenzyl moiety, suggests potential biological activities that warrant investigation. This article aims to detail the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data tables and case studies.

- Chemical Formula : C₁₉H₂₅NO

- CAS Number : 1040688-92-3

- Molecular Weight : 295.41 g/mol

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

The compound has been evaluated for its efficacy against various bacterial strains. Preliminary findings suggest that it may function as an efflux pump inhibitor, enhancing the effectiveness of existing antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Efflux pump inhibition |

| Pseudomonas aeruginosa | 64 µg/mL | Synergistic effect with levofloxacin |

| Staphylococcus aureus | 16 µg/mL | Direct bactericidal activity |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction in Cancer Cells

A recent study investigated the effects of this compound on MCF-7 human breast adenocarcinoma cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM.

Mechanism of Action

The proposed mechanism involves the activation of caspase pathways leading to cell death. The compound appears to interact with mitochondrial membranes, leading to the release of cytochrome c and subsequent activation of apoptotic signaling cascades.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the isopentyl group or variations in the benzyl moiety could enhance efficacy and reduce toxicity.

Table 2: SAR Analysis of Related Compounds

| Compound Name | Structural Modification | Biological Activity |

|---|---|---|

| 4-(Isobutyloxy)-N-(4-methylbenzyl)aniline | Shorter alkyl chain | Reduced activity |

| 4-(Hexyloxy)-N-(3-methylbenzyl)aniline | Longer alkyl chain | Increased cytotoxicity |

| 4-(Isopentyloxy)-N-(2-methylbenzyl)aniline | Different substitution on benzene ring | Variable activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.